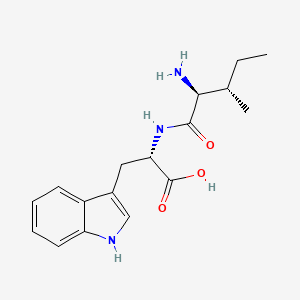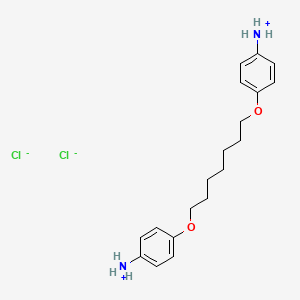
Aniline, 4,4'-(heptamethylenedioxy)DI-, dihydrochloride
Übersicht
Beschreibung
Aniline, 4,4'-(heptamethylenedioxy)di-, dihydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Materials Science
Aniline derivatives have been utilized in the synthesis of polyurethane cationomers, contributing to the development of polymers with fluorescent properties. The study by Buruianǎ et al. (2005) explores the synthesis of these cationomers, revealing their potential in creating materials with unique optical characteristics (Buruianǎ et al., 2005).
Crystal Engineering
Research by Zaman et al. (2001) demonstrates the use of anilic acids in crystal engineering, specifically in cocrystallization with dipyridyl compounds. This research contributes to the understanding of molecular structures and hydrogen bonding in crystal formation (Zaman, Tomura, & Yamashita, 2001).
Corrosion Inhibition
The application of aniline derivatives in corrosion science is evident in the work of Daoud et al. (2014), where a synthesized Schiff base was examined for its efficiency in inhibiting corrosion on steel surfaces in acidic environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Synthesis of Key Intermediates
Hashimoto et al. (2002) developed a synthesis method for an aniline dihydrochloride intermediate essential for a CCR5 antagonist, demonstrating the role of aniline derivatives in pharmaceutical synthesis (Hashimoto et al., 2002).
Environmental Chemistry
The study of aniline mustard metabolism by Connors et al. (1973) offers insights into the biotransformation of aniline derivatives, which is crucial for understanding their environmental impact and toxicity (Connors et al., 1973).
Wastewater Treatment
Chai et al. (2016) investigated the extraction of aniline from wastewater, presenting methods for removing these compounds from industrial effluents, which is vital for environmental safety and pollution control (Chai, Zhu, Liu, Zhang, Zhou, & Ren, 2016).
Polymer Chemistry
Research on the electrochemical synthesis of polymers based on aniline derivatives, as conducted by Shahhosseini et al. (2016), showcases their application in creating materials for solar cell technology (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Chemical Reactions and Pathways
Tekle-Röttering et al. (2016) explored the reaction kinetics and pathways in the ozonation of anilines, contributing to a better understanding of chemical reaction mechanisms in environmental processes (Tekle-Röttering, von Sonntag, Reisz, Eyser, Lutze, Türk, Naumov, Schmidt, & Schmidt, 2016).
Synthesis of Azobenzenes
Manjunatha et al. (2016) studied the oxidative conversion of anilines to azobenzenes, which is significant in the field of organic synthesis and the development of dyes and pigments (Manjunatha, Dakshayani, Vaz, & Puttaswamy, 2016).
Eigenschaften
CAS-Nummer |
95429-20-2 |
|---|---|
Produktname |
Aniline, 4,4'-(heptamethylenedioxy)DI-, dihydrochloride |
Molekularformel |
C19H28Cl2N2O2 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
[4-[7-(4-azaniumylphenoxy)heptoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C19H26N2O2.2ClH/c20-16-6-10-18(11-7-16)22-14-4-2-1-3-5-15-23-19-12-8-17(21)9-13-19;;/h6-13H,1-5,14-15,20-21H2;2*1H |
InChI-Schlüssel |
BHLHSYYTCNTEOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[NH3+])OCCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Kanonische SMILES |
C1=CC(=CC=C1[NH3+])OCCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aniline, 4,4'-(heptamethylenedioxy)di-, dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






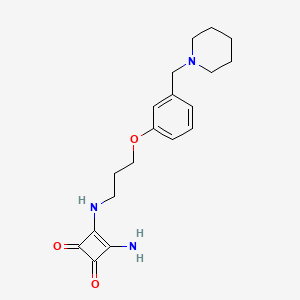
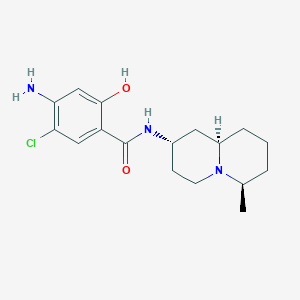
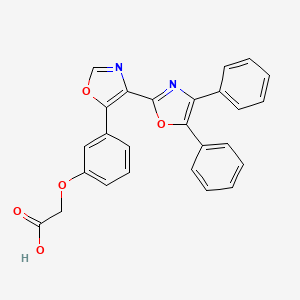
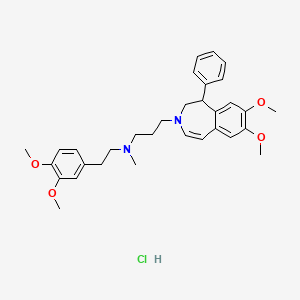

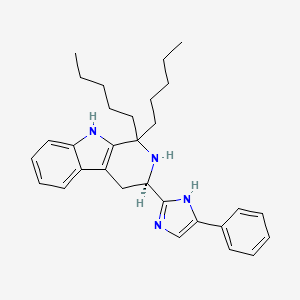
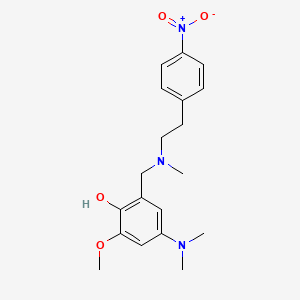
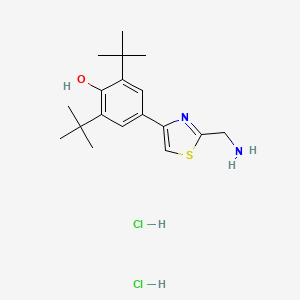
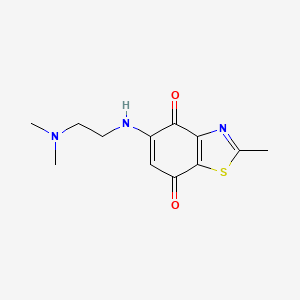
![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)
